molecular formula C9H11BO5 B1447467 (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 1048330-11-5

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1447467
M. Wt: 209.99 g/mol
InChI Key: OFUYEZFEGZXILY-UHFFFAOYSA-N
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Description

“(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

This compound can be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of this compound is C8H9BO4 . Its InChI Key is ALTLCJHSJMGSLT-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the context of chemical reactions, this compound can be used in the Suzuki–Miyaura coupling reaction . It can also undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The compound is a crystalline powder . It has a density of 1.1±0.1 g/cm3 . The boiling point is 310.3±44.0 °C at 760 mmHg . The molar refractivity is 44.3±0.4 cm3 .

Scientific Research Applications

Diol Recognition and Carbohydrate Binding

  • Diol Binding Affinity : 3-Methoxycarbonyl-5-nitrophenyl boronic acid, a compound closely related to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, has been demonstrated to bind effectively to diols, including catechol dyes and fructose. This indicates its potential in diol and carbohydrate recognition applications (Mulla, Agard, & Basu, 2004).

  • Fructose Reduction in Food Matrices : Research into boronic acids for the specific reduction of fructose in food matrices like fruit juice has identified certain boronic acids, including derivatives similar to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, as potential agents for altering sugar composition in natural pH ranges (Pietsch & Richter, 2016).

Optical and Chemical Properties

  • Fluorescence Quenching : The fluorescence quenching study of boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveals their potential in optical applications. These studies highlight the importance of conformational changes and intermolecular interactions in the ground state of these compounds (Geethanjali et al., 2015).

  • Complex Formation with Aryloxorhodium : Derivatives like (4-methoxyphenyl)boronic acid can form cationic rhodium complexes with new tetraarylpentaborates, showcasing their utility in forming complex structures and chemical properties (Nishihara, Nara, & Osakada, 2002).

Applications in Synthesis and Catalysis

  • Amide Formation Catalysts : N,N-di-isopropylbenzylamine-2-boronic acid derivatives, which have structural similarities with (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, are used as catalysts for direct amide formation between carboxylic acids and amines. This demonstrates their application in facilitating specific chemical reactions (Arnold, Batsanov, Davies, & Whiting, 2008).

  • Sugar Binding Interactions : Studies on the binding interaction of boronic acid derivatives with sugars highlight the role of structural changes in sugars and their binding affinities. This research underscores the potential of boronic acids, including compounds similar to (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid, in biochemical applications (Bhavya et al., 2016).

Safety And Hazards

This compound may cause serious eye irritation, respiratory irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUYEZFEGZXILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294099
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid

CAS RN

1048330-11-5
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048330-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl 3-borono-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Imanishi, Y Nakajima, Y Tomishima… - Journal of medicinal …, 2008 - ACS Publications
We designed a series of benzoic acid derivatives containing the biphenyl ether or biphenyl template on the RHS and a phenylethanolaminotetraline (PEAT) skeleton, which was …
Number of citations: 26 pubs.acs.org
DJ Czyzyk, M Valhondo, L Deiana… - European journal of …, 2019 - Elsevier
Cryptosporidiosis is a human gastrointestinal disease caused by protozoans of the genus Cryptosporidium, which can be fatal in immunocompromised individuals. The essential …
Number of citations: 8 www.sciencedirect.com

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